1,2-Bis(trichlorosilyl)ethane

Descripción general

Descripción

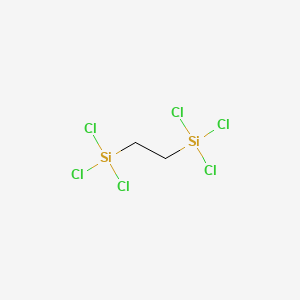

1,2-Bis(trichlorosilyl)ethane is an organosilicon compound with the chemical formula Cl₃SiCH₂CH₂SiCl₃. It is an alkylchlorosilane that couples with surface atoms present on metal surfaces. This compound is primarily utilized as a protective coating and a coupling agent that enhances the absorption of self-assembled monolayers on metal surfaces .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Bis(trichlorosilyl)ethane can be synthesized through the reaction of benzyltrichlorosilane with vinyl chloride. The reaction typically involves the use of a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(trichlorosilyl)ethane undergoes several types of chemical reactions, including:

Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Water: Hydrolysis reactions typically involve the use of water or aqueous solutions.

Catalysts: Acid or base catalysts are often used to facilitate hydrolysis and condensation reactions.

Major Products

Silanols: Formed from the hydrolysis of this compound.

Siloxanes: Formed through the condensation of silanols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Bis(trichlorosilyl)ethane has the chemical formula . It is characterized by its ability to form strong covalent bonds with surface atoms on metals and other substrates, making it an effective coupling agent and protective coating.

Silicone Production

This compound serves as a precursor in the synthesis of silicone polymers. These polymers are crucial in industries such as automotive and electronics due to their durability and flexibility. The compound's unique structure allows for the formation of siloxane bonds, which are integral to silicone chemistry.

Surface Modification

This compound is extensively used for surface modification of materials. It enhances properties such as hydrophobicity and adhesion. The application of this compound in coatings and adhesives improves their performance by creating a robust interface between different materials.

Semiconductor Manufacturing

In the electronics sector, this compound plays a vital role in the deposition of thin films, which are essential for fabricating semiconductors. Its ability to form stable silane layers contributes to improved device performance by enhancing electrical properties and reliability.

Chemical Intermediate

The compound acts as an intermediate in the production of various silane compounds. These intermediates are utilized in numerous applications ranging from sealants to glass coatings. The versatility of this compound allows for its integration into different chemical processes.

Research Applications

In laboratory settings, this compound is employed for studies related to organosilicon chemistry. Researchers utilize it to develop new materials with tailored properties for specific applications, including drug delivery systems in biomedicine.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Silicone Production | Precursor for silicone polymers used in various industries | Automotive, electronics |

| Surface Modification | Enhances hydrophobicity and adhesion of materials | Coatings, adhesives |

| Semiconductor Manufacturing | Vital for thin film deposition in semiconductor fabrication | Improved device performance |

| Chemical Intermediate | Acts as an intermediate for producing other silanes | Used in sealants and glass coatings |

| Research Applications | Employed in organosilicon chemistry studies | Development of new materials |

Case Study 1: Silicone Polymer Synthesis

In a study conducted by Hadjichristidis et al., this compound was utilized as a core component in the synthesis of miktoarm star polymers. These polymers demonstrated enhanced drug delivery capabilities due to their unique architecture and were found to encapsulate therapeutic agents effectively .

Case Study 2: Surface Coating Applications

Research has shown that applying this compound as a surface modifier significantly improved the adhesion properties of coatings on metal substrates. The treated surfaces exhibited enhanced corrosion resistance and durability under various environmental conditions .

Mecanismo De Acción

The primary mechanism of action of 1,2-Bis(trichlorosilyl)ethane involves its ability to chemically modify substrate materials. The trichlorosilyl groups react with surface atoms, forming strong covalent bonds that enhance the material’s properties, such as corrosion resistance and adhesion. This modification process involves the formation of siloxane bonds through hydrolysis and condensation reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Bis(triethoxysilyl)ethane

- 1,6-Bis(trichlorosilyl)hexane

- Hexachlorodisilane

- Trichlorosilane

Uniqueness

1,2-Bis(trichlorosilyl)ethane is unique due to its specific structure, which allows it to form strong covalent bonds with metal surfaces. This property makes it particularly effective as a coupling agent and protective coating. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

1,2-Bis(trichlorosilyl)ethane (BTSE) is a silane compound with significant interest in various fields, including materials science and biological applications. This article provides an in-depth examination of its biological activity, properties, and potential applications, supported by data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₂H₄Cl₆Si₂

- Molecular Weight : 296.92 g/mol

- Appearance : Crystalline solid

- Flash Point : 78 °C

- Melting Point : 24-25 °C

- Density : 1.4829 g/mL

These properties indicate that BTSE is a stable compound under various conditions but reacts readily with moisture and protic solvents, which is critical for its applications in biological systems .

Biological Activity

The biological activity of BTSE is primarily investigated in the context of its interactions with biological systems and potential toxicity. The compound's chlorosilane structure allows it to form siloxane networks that can be utilized in drug delivery systems and coatings for medical devices.

Toxicological Studies

Case Studies

Several case studies have highlighted the utility of BTSE in biomedical applications:

- Silica Coatings for Medical Devices : BTSE has been used to create silica coatings that enhance the biocompatibility of medical devices. This application is particularly important for devices that come into contact with bodily fluids, as it reduces the risk of adverse reactions .

- Drug Delivery Systems : Research has demonstrated that silanes like BTSE can be functionalized to improve drug loading and release profiles in therapeutic applications. The ability to form stable siloxane networks allows for controlled release mechanisms, which are beneficial in targeted therapy .

Applications in Materials Science

BTSE is not only relevant in biological contexts but also finds extensive use in materials science:

- Hybrid Materials : The compound can be utilized to synthesize hybrid materials through sol-gel processes, leading to enhanced mechanical and thermal properties. These materials can be applied in various industrial sectors, including electronics and environmental remediation .

- Catalysis : BTSE has shown promise as a catalyst in biphasic reactions due to its ability to interface between organic and aqueous phases effectively. This property is valuable in green chemistry applications aimed at reducing environmental impact .

Table 1: Summary of Biological Activities and Toxicity

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄Cl₆Si₂ |

| Molecular Weight | 296.92 g/mol |

| Flash Point | 78 °C |

| Melting Point | 24-25 °C |

| Density | 1.4829 g/mL |

Propiedades

IUPAC Name |

trichloro(2-trichlorosilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVUXWDZTPZIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062477 | |

| Record name | Ethylenebis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504-64-5 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(trichlorosilane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.